molecular formula C18H20O4 B14637805 4-Ethoxyphenyl 4-propoxybenzoate CAS No. 53146-62-6

4-Ethoxyphenyl 4-propoxybenzoate

Cat. No.: B14637805
CAS No.: 53146-62-6
M. Wt: 300.3 g/mol
InChI Key: HSSDZMPFPLTAEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxyphenyl 4-propoxybenzoate is an organic compound with the molecular formula C26H26N2O5 It is a member of the ester family, characterized by the presence of an ethoxy group attached to a phenyl ring and a propoxy group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxyphenyl 4-propoxybenzoate typically involves the esterification of 4-ethoxyphenol with 4-propoxybenzoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced catalytic systems and automated control of reaction parameters can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxyphenyl 4-propoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The ethoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester functional group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products Formed

    Oxidation: Formation of 4-ethoxybenzaldehyde and 4-propoxybenzoic acid.

    Reduction: Formation of 4-ethoxyphenol and 4-propoxybenzyl alcohol.

    Substitution: Formation of nitro, bromo, or sulfonic acid derivatives of the aromatic rings.

Scientific Research Applications

4-Ethoxyphenyl 4-propoxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Ethoxyphenyl 4-propoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenyl 4-propoxybenzoate
  • 4-Ethoxyphenyl 4-butoxybenzoate
  • 4-Methoxyphenyl 4-ethoxybenzoate

Uniqueness

4-Ethoxyphenyl 4-propoxybenzoate is unique due to the specific combination of ethoxy and propoxy groups attached to the aromatic rings. This structural arrangement imparts distinct chemical and physical properties, such as solubility, reactivity, and biological activity, which may differ from those of similar compounds.

Properties

CAS No.

53146-62-6

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

(4-ethoxyphenyl) 4-propoxybenzoate

InChI

InChI=1S/C18H20O4/c1-3-13-21-16-7-5-14(6-8-16)18(19)22-17-11-9-15(10-12-17)20-4-2/h5-12H,3-4,13H2,1-2H3

InChI Key

HSSDZMPFPLTAEE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.